2-Phenylacetylene-1-boronic acid diisopropyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

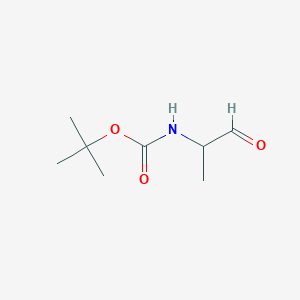

“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a boronic acid derivative that is commonly used as a chemical intermediate in the synthesis of various organic compounds . It is also a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .

Synthesis Analysis

The synthesis of “2-Phenylacetylene-1-boronic acid diisopropyl ester” can be achieved through the transesterification reaction of diol moieties in the macromolecules and the cross-linker’s boronate groups .

Molecular Structure Analysis

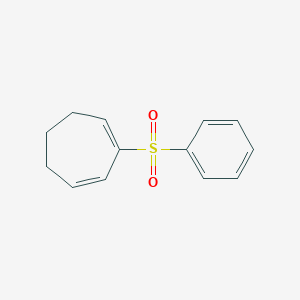

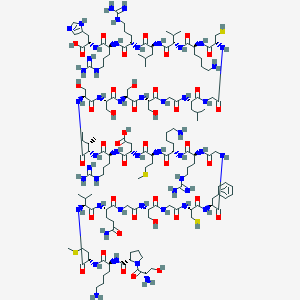

The molecular formula of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is C14H19BO2 . Its InChI code is 1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 .

Chemical Reactions Analysis

Boronic acids, such as “2-Phenylacetylene-1-boronic acid diisopropyl ester”, have been utilized for the synthesis of vitrimers . They are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .

Physical And Chemical Properties Analysis

The molecular weight of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is 230.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 6 and a topological polar surface area of 18.5 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Glycoconjugates

“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a useful reactant for the synthesis of glycoconjugates with minimal protecting groups . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another molecule, which can be a protein, lipid, or another carbohydrate. They play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.

Mecanismo De Acción

Result of Action

It is known to be a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Phenylacetylene-1-boronic acid diisopropyl ester . .

Propiedades

IUPAC Name |

2-phenylethynyl-di(propan-2-yloxy)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUSGOPAKRSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448870 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121021-26-9 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)